L-Cysteinesulfinic Acid Monohydrate
Description
Significance in Biological Systems and Neurosciences
L-Cysteinesulfinic acid (L-CSA) is a crucial intermediate in the metabolism of the amino acid L-cysteine. nih.govwikipedia.org It is formed through the enzymatic action of cysteine dioxygenase, which catalyzes the oxidation of L-cysteine. wikipedia.org Once formed, L-CSA stands at a metabolic crossroads, primarily leading to the biosynthesis of taurine (B1682933) or its further breakdown to pyruvate (B1213749) and sulfite (B76179). nih.govwikipedia.org The pathway to taurine is of particular importance, as taurine plays a vital role in numerous physiological functions, including conjugation of bile acids, osmoregulation, and antioxidant defense. researchgate.netyoutube.com Studies have indicated that a substantial portion of taurine synthesis, estimated to be between 85-93%, proceeds through the L-cysteinesulfinate pathway. nih.gov
In the realm of neurosciences, L-Cysteinesulfinic acid is recognized as an excitatory amino acid and a putative neurotransmitter. nih.govnih.gov It exerts its effects by interacting with various receptors in the central nervous system, most notably the metabotropic glutamate (B1630785) receptors (mGluRs). medchemexpress.cominvivochem.comtargetmol.com Its ability to act as an agonist at these receptors implicates it in the modulation of synaptic transmission and neuronal excitability. nih.govnih.gov Furthermore, research has pointed to its involvement in both neuroprotective and excitotoxic processes, highlighting its complex role in neuronal health and disease. researchgate.netnih.gov The formation of cysteine sulfinic acid as a post-translational modification on specific proteins, such as DJ-1, has also been linked to neurodegenerative conditions like Parkinson's disease. pnas.orgnih.govnih.gov
Historical Context of Research on L-Cysteinesulfinic Acid
The scientific journey of L-Cysteinesulfinic acid began in the mid-20th century. Early enzymatic studies in the 1950s laid the groundwork for understanding its metabolic transformations. nih.gov A significant milestone was the identification of L-cysteinesulfinic acid as a product of the enzyme cysteine dioxygenase. wikipedia.org Throughout the latter half of the 20th century, research elucidated its role as a key intermediate in the catabolism of L-cysteine and the biosynthesis of taurine. nih.gov
The turn of the 21st century saw a surge in research focusing on the neurological functions of L-CSA. Its characterization as an agonist at metabotropic glutamate receptors opened new avenues for understanding its role in neurotransmission. medchemexpress.comnih.gov More recently, the discovery of cysteine sulfinic acid as a post-translational modification has expanded the known biological functions of this compound, particularly in the context of cellular signaling and disease. nih.govadvancedsciencenews.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-sulfinopropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXTMZYGQXTCZ-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017569 | |
| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207121-48-0 | |
| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteinesulfinic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biochemical Pathways and Enzymology of L Cysteinesulfinic Acid
L-Cysteine Dioxygenase (CDO)-Mediated Biosynthesis
The main way L-cysteinesulfinic acid is made is through the oxidation of L-cysteine. This reaction is catalyzed by the enzyme L-cysteine dioxygenase (CDO), which adds molecular oxygen to L-cysteine. wikipedia.org
The exact way cysteine dioxygenase works is still being studied, but it is known to be a complex process. wikipedia.org The enzyme has a non-heme iron center in its active site. A key feature is a unique bond between two amino acid residues, Cys93 and Tyr157, which forms a special internal cofactor. wikipedia.orgpnas.orgdrugbank.com This cofactor is thought to be involved in the catalytic process.
One proposed mechanism suggests that the reaction starts with an iron(III)-superoxo species attacking the sulfur of the cysteine. nih.gov This leads to the breaking of the oxygen-oxygen bond and the formation of an iron(IV)-oxo intermediate, which then delivers the second oxygen atom to the sulfur. nih.govnih.gov Another theory involves a persulfenate intermediate, though some studies suggest this is a high-energy pathway and therefore less likely. acs.org The crystal structure of human cysteine dioxygenase in complex with its substrate L-cysteine has provided further insight into a mechanism involving the thioether-bonded tyrosine-cysteine cofactor. drugbank.com
Cysteine dioxygenase (CDO) is a highly regulated enzyme, ensuring that cysteine levels are kept in balance. wikipedia.orgnih.gov The enzyme's activity and the amount of CDO protein are primarily controlled by the concentration of L-cysteine itself. nih.govusda.gov When cysteine levels are high, CDO is more stable and active, which helps to prevent the toxic buildup of cysteine. wikipedia.orgnih.gov
This regulation happens mainly after the protein is made, through a process involving ubiquitination and degradation by the proteasome. nih.govusda.gov High cysteine levels reduce the ubiquitination of CDO, which slows down its breakdown and increases its concentration. wikipedia.orgusda.gov This is an unusual case of an enzyme being upregulated by its own substrate through a block in its degradation pathway. usda.gov
The activity of cysteine dioxygenase depends on a ferrous ion (Fe²⁺) cofactor and molecular oxygen (O₂). pnas.orgnih.gov The ferrous ion is located in the active site and is coordinated by three histidine residues. pnas.orgnih.govdrugbank.com This iron center is essential for binding both L-cysteine and molecular oxygen and for facilitating the transfer of electrons during the reaction. pnas.orgnih.gov
Molecular oxygen acts as the oxidant. One molecule of O₂ is used for every molecule of L-cysteine converted to L-cysteinesulfinic acid. wikipedia.org The binding of oxygen to the iron center is a critical step that allows for the oxidation of the cysteine's thiol group. nih.gov
Catabolic Pathways of L-Cysteinesulfinic Acid
After it is formed, L-cysteinesulfinic acid can be broken down by two main pathways.
The main pathway for the breakdown of L-cysteinesulfinic acid is its conversion to hypotaurine (B1206854) by the enzyme cysteinesulfinate decarboxylase (CSAD). wikipedia.orgwikipedia.orguniprot.org This enzyme, which requires pyridoxal (B1214274) phosphate (B84403) to function, removes the carboxyl group from L-cysteinesulfinic acid. uniprot.org Hypotaurine is then oxidized to taurine (B1682933). wikipedia.org CSAD is considered the rate-limiting enzyme in taurine synthesis. frontiersin.org Studies in mice have shown that about 85% of administered cysteinesulfinate is decarboxylated to hypotaurine. nih.gov
An alternative pathway for L-cysteinesulfinic acid breakdown is through transamination, which converts it to β-sulfinylpyruvate. wikipedia.orgnih.gov This reaction is catalyzed by an aminotransferase, often using α-ketoglutarate as the amino group acceptor. osti.govhmdb.ca The resulting β-sulfinylpyruvate is unstable and breaks down into pyruvate (B1213749) and sulfite (B76179). wikipedia.org The sulfite can then be oxidized to sulfate (B86663). This pathway accounts for a smaller portion of cysteinesulfinate metabolism, with studies suggesting about 15% is transaminated in mice. nih.gov
In Vivo Partitioning and Regulation between Decarboxylation and Transamination
L-cysteinesulfinic acid stands at a critical metabolic crossroads, where its fate is determined by two primary enzymatic pathways: decarboxylation and transamination. nih.govnih.gov The partitioning of L-cysteinesulfinic acid between these two routes is a regulated process that influences the synthesis of taurine and pyruvate.
The decarboxylation of L-cysteinesulfinic acid is catalyzed by the enzyme cysteinesulfinate decarboxylase (CSD) , leading to the formation of hypotaurine, which is subsequently oxidized to taurine. wikipedia.orgwikipedia.org This pathway is considered the major route for taurine biosynthesis in most tissues. nih.gov In contrast, the transamination of L-cysteinesulfinic acid, primarily mediated by aspartate aminotransferase (AAT) , also known as glutamate-oxaloacetate transaminase (GOT), results in the formation of β-sulfinylpyruvate. nih.govnih.govmdpi.com This unstable intermediate then spontaneously decomposes to yield pyruvate and sulfite. nih.govnih.gov
Studies in mice have demonstrated that under normal physiological conditions, the majority of L-cysteinesulfinic acid is channeled towards the decarboxylation pathway for taurine synthesis. It is estimated that approximately 85% of administered L-cysteinesulfinic acid is decarboxylated to hypotaurine, while only about 15% undergoes transamination. nih.gov Of the hypotaurine formed, roughly 90% is further oxidized to taurine. nih.gov
The activity of CSD, the rate-limiting enzyme in this pathway, is subject to various regulatory mechanisms. nih.gov For instance, its activity can be influenced by the levels of sulfur amino acids. Diets supplemented with methionine have been shown to decrease hepatic CSD activity in a dose-dependent manner. physiology.org Conversely, dietary cholestyramine, a bile acid sequestrant, has been observed to increase hepatic CSD mRNA levels, while cholate (B1235396) supplementation reduces it. nih.gov This suggests a role for bile acids and nuclear receptors like the farnesoid X receptor (FXR) in regulating taurine synthesis. nih.gov Furthermore, in the brain, CSD activity is regulated by protein phosphorylation, with protein kinase C (PKC) being implicated in its activation. nih.gov
The balance between decarboxylation and transamination can be experimentally manipulated. The administration of β-methyleneaspartate, an irreversible inhibitor of CSD, leads to a significant increase in the transamination of L-cysteinesulfinic acid, demonstrating the dynamic interplay between these two pathways. nih.gov
| Enzyme | Pathway | Product | Regulation |
| Cysteinesulfinate Decarboxylase (CSD) | Decarboxylation | Hypotaurine (precursor to Taurine) | - Inhibited by high levels of methionine. physiology.org - Regulated by bile acids via FXR. nih.gov - Activated by PKC-mediated phosphorylation in the brain. nih.gov |
| Aspartate Aminotransferase (AAT) | Transamination | β-Sulfinylpyruvate (decomposes to Pyruvate and Sulfite) | - Competitively inhibited by high levels of L-aspartate. mdpi.com |
Interconversion Dynamics with Other Sulfur Amino Acids
The metabolism of L-cysteinesulfinic acid is intricately linked to the broader network of sulfur amino acid interconversions. The primary precursor to L-cysteinesulfinic acid is L-cysteine , which is oxidized by the enzyme cysteine dioxygenase (CDO) . wikipedia.orgnih.gov The regulation of CDO activity is a key factor in controlling the flux of cysteine into the L-cysteinesulfinic acid pathway.
The interconversion pathways connect the metabolism of L-cysteinesulfinic acid with that of methionine and homocysteine . Through the transsulfuration pathway, methionine can be converted to cysteine, which can then be oxidized to L-cysteinesulfinic acid. nih.govresearchgate.net This highlights the interconnectedness of these metabolic routes in maintaining sulfur amino acid homeostasis.
The catabolism of L-cysteine is not limited to the L-cysteinesulfinic acid pathway. Cysteine can also be catabolized through desulfhydration reactions, which produce pyruvate but not taurine. nih.govnih.gov The relative contribution of the L-cysteinesulfinic acid-dependent and -independent pathways to pyruvate formation varies depending on the cysteine concentration. At lower cysteine concentrations, L-cysteinesulfinate transamination accounts for a larger percentage of pyruvate synthesis from cysteine catabolism. nih.gov
The synthesis of taurine is also not solely dependent on the L-cysteinesulfinic acid pathway originating from cysteine. An alternative route involves the turnover of coenzyme A, which releases cysteamine. Cysteamine can then be oxidized to hypotaurine and subsequently to taurine. nih.govnih.gov This pathway may be particularly important in tissues with low CSD activity. nih.gov
| Precursor/Product | Related Pathway | Key Enzymes | Significance |
| L-Cysteine | Oxidation | Cysteine Dioxygenase (CDO) | The primary route for L-cysteinesulfinic acid synthesis. wikipedia.orgnih.gov |
| Methionine/Homocysteine | Transsulfuration | Cystathionine β-synthase, Cystathionine γ-lyase | Provides the cysteine precursor for L-cysteinesulfinic acid formation. nih.govresearchgate.net |
| Cysteamine | Coenzyme A turnover | 2-Aminoethanethiol dioxygenase | An alternative pathway for hypotaurine and taurine synthesis. nih.govnih.gov |
Molecular Neurobiology and Receptor Pharmacology of L Cysteinesulfinic Acid
Agonistic Activity at Metabotropic Glutamate (B1630785) Receptors (mGluRs)
L-Cysteinesulfinic acid acts as an agonist at several subtypes of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. medchemexpress.comtargetmol.com
Subtype Specificity and Differential Potency Across mGluR Subtypes
L-CSA exhibits varying degrees of potency across different mGluR subtypes. medchemexpress.comadooq.comglpbio.com In studies using rat mGluRs, L-CSA has been shown to be a potent agonist at several subtypes, with reported pEC50 values of 3.92 for mGluR1, 4.6 for mGluR5, 3.9 for mGluR2, 2.7 for mGluR4, 4.0 for mGluR6, and 3.94 for mGluR8. medchemexpress.comadooq.comglpbio.com Further research using Chinese Hamster Ovary (CHO) cells expressing specific mGluR subtypes revealed EC50 values of 120 µM for mGluR1, 30 µM for mGluR5, and 110 µM for mGluR8. caymanchem.com For mGluRs negatively coupled to adenylyl cyclase, the EC50 values were 100 µM for both mGluR2 and mGluR6 (in CHO cells), and 2,000 µM for mGluR4 (in hamster kidney cells). caymanchem.com The compound also demonstrates selective binding to mGluR1α with a Ki of 3,510 nM. caymanchem.com
Mechanisms of mGluR Activation: Modulation of Intracellular Inositol (B14025) Phosphate (B84403) Levels and cAMP Production
The activation of mGluRs by L-CSA initiates distinct intracellular signaling cascades depending on the receptor subtype. For Group I mGluRs (mGluR1 and mGluR5), which are typically coupled to Gq/G11 proteins, L-CSA stimulates the hydrolysis of phosphoinositides, leading to an increase in intracellular inositol phosphate levels. targetmol.comcaymanchem.com This was observed in CHO cells expressing mGluR1 and mGluR5, where L-CSA induced the accumulation of [³H]-inositol phosphates. targetmol.com
For Group II (mGluR2) and Group III (mGluR4, mGluR6, mGluR8) mGluRs, which are generally coupled to Gi/o proteins, L-CSA agonism leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) production. targetmol.comcaymanchem.com This was demonstrated by the ability of L-CSA to inhibit forskolin-induced cAMP production in cells expressing these receptor subtypes. targetmol.comcaymanchem.com
Reconciling Differential pEC50 Values Across mGluR Subtypes in Experimental Models
The observed differences in pEC50 and EC50 values for L-CSA across various mGluR subtypes can be attributed to several factors inherent in the experimental models used. These factors include the specific cell line employed (e.g., CHO cells vs. hamster kidney cells), the density of receptor expression on the cell surface, and the specific signaling pathway being measured (inositol phosphate accumulation vs. inhibition of cAMP production). caymanchem.com The coupling efficiency between the receptor and its associated G-protein can also vary between different cellular systems, influencing the observed potency of an agonist.
Activation of Phospholipase D (PLD)-Coupled Receptors
Beyond its effects on conventional mGluRs, L-CSA has been identified as an endogenous agonist for a novel metabotropic receptor that is coupled to the stimulation of phospholipase D (PLD) activity. nih.gov
Identification of L-Cysteinesulfinic Acid-Sensitive, Glutamate-Insensitive PLD-Coupled Receptors
In adult rat hippocampal slices, L-CSA elicits a dose-dependent increase in PLD activity. glpbio.comnih.gov Notably, this response is not mimicked by other endogenous excitatory amino acids such as L-glutamate, L-aspartate, and L-homocysteic acid, indicating the presence of a receptor that is preferentially activated by L-CSA. nih.gov This L-CSA-sensitive receptor appears to be distinct from previously characterized mGluRs, as the PLD response is not blocked by broad-spectrum mGluR antagonists. nih.gov
Distinct Signaling Cascades Initiated by PLD-Coupled Receptor Activation
The activation of this unique L-CSA-sensitive receptor initiates a signaling cascade through the activation of phospholipase D. nih.gov PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA) and choline. nih.gov PA is a key intracellular lipid messenger that can influence a variety of cellular processes. nih.gov The signaling pathway initiated by L-CSA-mediated PLD activation is distinct from the canonical phosphoinositide hydrolysis or cAMP modulation pathways associated with mGluRs. nih.gov This suggests that L-CSA may exert some of its physiological effects through a separate, PLD-mediated signaling mechanism. nih.gov
Interactions with Ionotropic Glutamate Receptors and Other Neurotransmitter Systems
L-cysteinesulfinic acid (L-CSA), a sulfur-containing excitatory amino acid, demonstrates complex interactions with the glutamatergic system, primarily acting as an agonist at various metabotropic glutamate receptors (mGluRs). medchemexpress.comtargetmol.comcaymanchem.cominvivochem.comhellobio.com Research indicates that L-CSA is a potent agonist at several rat mGluRs, including mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8. medchemexpress.comtargetmol.cominvivochem.com Its activity at these receptors is demonstrated by its ability to increase intracellular inositol phosphate levels in cells expressing mGluR1, mGluR5, or mGluR8, and to inhibit forskolin-induced cAMP production in cells expressing mGluR2 or mGluR6 and mGluR4. caymanchem.com
A significant finding is the identification of a novel metabotropic receptor in the adult rat hippocampus that is activated by L-CSA but is notably insensitive to other endogenous excitatory amino acids like L-glutamate, L-aspartate, and L-homocysteic acid. nih.gov This receptor is coupled to the stimulation of phospholipase D (PLD) activity. invivochem.comnih.gov The L-CSA-induced PLD response is not obstructed by antagonists of ionotropic glutamate receptors, further distinguishing its action from classical glutamate pathways. nih.gov While the agonist pharmacology of this PLD-coupled response shares general similarities with mGluRs, it is distinct from any single characterized mGluR. nih.gov
Furthermore, L-CSA appears to be a selective agonist, as it shows little effect on mGluRs that are coupled to phosphoinositide hydrolysis or the potentiation of cAMP responses in the adult hippocampus, suggesting it is not a broad-spectrum mGluR agonist. nih.gov L-CSA also induces the release of the neurotransmitters D-[3H]aspartate and [14C]GABA from hippocampal slices. nih.gov The release of D-[3H]aspartate is partially blocked by tetrodotoxin, while the release of [14C]GABA is completely blocked, indicating the involvement of sodium channels in these processes. nih.gov
The table below summarizes the agonist activity of L-Cysteinesulfinic Acid at various rat metabotropic glutamate receptors.
| Receptor | pEC50 |
| mGluR1 | 3.92 |
| mGluR2 | 3.9 |
| mGluR4 | 2.7 |
| mGluR5 | 4.6 |
| mGluR6 | 4.0 |
| mGluR8 | 3.94 |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. (Data sourced from MedChemExpress and InvivoChem) medchemexpress.cominvivochem.com
The table below details the EC50 values of L-Cysteinesulfinic Acid for inducing intracellular signaling changes in cells expressing specific metabotropic glutamate receptors.
| Receptor | Effect | EC50 (µM) |
| mGluR1 | Increase in inositol phosphate | 120 |
| mGluR2 | Inhibition of forskolin-induced cAMP production | 100 |
| mGluR4 | Inhibition of forskolin-induced cAMP production | 2000 |
| mGluR5 | Increase in inositol phosphate | 30 |
| mGluR6 | Inhibition of forskolin-induced cAMP production | 100 |
| mGluR8 | Increase in inositol phosphate | 110 |
(Data sourced from Cayman Chemical) caymanchem.com
Neurotransmitter-like Actions and Synaptic Mechanisms
The role of L-cysteinesulfinic acid as a putative neurotransmitter is supported by its specific uptake and release mechanisms within the central nervous system. nih.govnih.gov
Neuronal Uptake and Depolarization-Induced Release Mechanisms in the Central Nervous System
An efficient, high-affinity uptake system for L-CSA has been identified in cultured neuronal and glial cells. nih.gov This uptake is sodium-dependent, a characteristic feature of many neurotransmitter transport systems. nih.gov In a rat brain preparation, a synaptosomal fraction (P2) exhibited a Na+-dependent high-affinity uptake system for L-CSA with a Km of 12 µM. nih.gov This uptake was competitively inhibited by other acidic amino acids such as glutamate and aspartate, suggesting a shared transport mechanism. nih.govnih.gov
The release of L-CSA from brain tissue is stimulated by depolarizing conditions. nih.gov In experiments using preloaded cortical slices and P2 fractions, high concentrations of potassium (56 mM) and the sodium channel activator veratridine (B1662332) (10 µM) were shown to stimulate the release of [14C]cysteine sulfinic acid. nih.gov This release was found to be partially dependent on the presence of calcium ions (Ca2+), a key feature of neurotransmitter exocytosis. nih.govnih.gov This depolarization-induced, Ca2+-dependent release is most prominent in the neocortex, further suggesting a role for L-CSA in neuronal communication. nih.gov
Characterization of Sodium-Dependent Specific Binding Sites for L-Cysteinesulfinic Acid Analogs
Studies utilizing L-[35S]cysteic acid, an analog of L-CSA, have revealed specific binding sites in crude synaptic membrane fractions from the rat cerebral cortex. nih.gov Two distinct specific binding systems for L-[35S]cysteic acid were identified: one that is dependent on the presence of sodium ions (Na+) and another that is Na+-independent. nih.gov
The Na+-independent specific binding of L-[35S]cysteic acid was found to be saturable, with a dissociation constant (Kd) of 474 nM and a maximum binding capacity (Bmax) of 3.29 pmol/mg of protein. nih.gov Among various compounds tested, L-cysteinesulfinic acid was the most effective competitor for this Na+-independent binding, indicating its potential as the endogenous ligand for this particular binding site. nih.gov This suggests the existence of a specific receptor site for L-CSA that is distinct from glutamate receptors. nih.gov
| Binding System | Characteristics |
| Na+-dependent | Presence identified, further characterization pending in the provided sources. nih.gov |
| Na+-independent | Saturable, Kd = 474 nM, Bmax = 3.29 pmol/mg protein. nih.gov |
Physiological and Pathophysiological Roles of L Cysteinesulfinic Acid
Central Nervous System Function
L-CSA acts as an endogenous agonist for a variety of metabotropic glutamate (B1630785) receptors (mGluRs), influencing neuronal excitability and communication pathways. caymanchem.comtargetmol.commedchemexpress.com Its functions are particularly noted in specific brain regions where it modulates synaptic activity.
L-cysteinesulfinic acid is established as an excitatory amino acid that participates in neurotransmission. nih.govnih.gov It functions as a potent agonist at several subtypes of metabotropic glutamate receptors, including mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8. caymanchem.commedchemexpress.com A significant body of research indicates that while many of its physiological actions can be attributed to the cross-activation of glutamate receptors, L-CSA also interacts with a novel receptor system. nih.gov
In the adult rat hippocampus, L-CSA activates a unique metabotropic receptor that is notably insensitive to other endogenous excitatory amino acids like L-glutamate and L-aspartate. nih.gov This distinct receptor is coupled to the stimulation of phospholipase D (PLD) activity, an action not mimicked by L-glutamate. nih.govmedchemexpress.com The signaling pathway activated by L-CSA through this receptor is not blocked by ionotropic glutamate receptor antagonists, further distinguishing it from classical glutamate pathways and suggesting that different receptor families may exist for various endogenous excitatory amino acids. nih.gov
The modulatory actions of L-CSA are prominently observed in the hippocampus and the nucleus tractus solitarius (NTS).
Hippocampus: In the hippocampus, L-CSA demonstrates complex interactions with multiple receptor systems. It activates a specific, glutamate-insensitive metabotropic receptor that stimulates phospholipase D (PLD) activity. nih.gov Furthermore, L-CSA can induce an increase in cyclic AMP (cAMP) accumulation in hippocampal slices. nih.gov This effect is not blocked by ionotropic glutamate receptor antagonists and appears to be mediated by a metabotropic EAA receptor that is different from the one associated with the potentiation of cAMP responses by other agonists, suggesting a distinct signaling mechanism. nih.gov The presence of high-affinity uptake and specific binding sites for L-CSA in the brain, including the hippocampus, supports its role as a neurotransmitter in this region. nih.gov
Nucleus Tractus Solitarius (NTS): The NTS is a critical brainstem region for processing visceral sensory information and regulating autonomic functions, including cardiovascular reflexes. nih.gov Microinjections of L-CSA into the NTS of anesthetized rats produce depressor responses, causing a decrease in both arterial blood pressure and heart rate, similar to the effects of L-glutamate. nih.govcaymanchem.com However, the mechanism of action for L-CSA differs from that of L-cysteine. The cardiovascular effects induced by L-CSA are not abolished by the ionotropic EAA receptor antagonist kynurenic acid, indicating that its actions in the NTS are not mediated by kynurenate-sensitive ionotropic receptors. nih.gov This suggests that endogenous L-CSA may play a role in cardiovascular regulation through distinct receptor pathways within the NTS. nih.gov
L-cysteinesulfinic acid modulates neuronal activity and synaptic plasticity through its interaction with metabotropic receptors and specific transport systems. The existence of a high-affinity uptake system for L-CSA in both cultured neuronal and glial cells, which is inhibited by L-glutamate and L-aspartate, points to a shared transport mechanism that could regulate its availability in the synaptic cleft. nih.gov
Specific, high-affinity binding sites for L-CSA have been identified on synaptic membranes, which are distinct from those for glutamate. nih.govnih.gov The activation of these receptors, particularly the PLD-coupled and cAMP-linked metabotropic receptors in the hippocampus, initiates intracellular signaling cascades that can lead to long-term changes in synaptic strength and neuronal function. nih.govnih.gov By acting as an agonist at multiple mGluR subtypes, L-CSA can influence a wide range of neuronal processes, from direct membrane potential changes to the modulation of neurotransmitter release and gene expression, all of which are fundamental to synaptic plasticity. caymanchem.comtargetmol.com
Cardiovascular System Regulation
L-CSA exerts significant, region-specific modulatory effects on the cardiovascular system through its actions within the central nervous system.
The influence of L-cysteinesulfinic acid on cardiovascular parameters is dependent on the specific brain nucleus where it acts.
Depressor Effects: When microinjected into the nucleus tractus solitarius (NTS), L-CSA leads to a decrease in both mean arterial blood pressure and heart rate. nih.govcaymanchem.com
Pressor Effects: In contrast, when administered into the periaqueductal gray (PAG) area, L-CSA induces an increase in mean blood pressure. nih.gov
The following table summarizes the observed cardiovascular effects of L-CSA in different brain regions based on research findings.
| Brain Region | Effect on Mean Blood Pressure | Effect on Heart Rate | Reference |
| Nucleus Tractus Solitarius (NTS) | Decrease | Decrease | nih.govcaymanchem.com |
| Periaqueductal Gray (PAG) | Increase | Not specified | nih.gov |
The cardiovascular effects of L-CSA are mediated by distinct neuronal pathways and receptor systems depending on the brain region.
In the Nucleus Tractus Solitarius (NTS): The depressor and bradycardic responses to L-CSA are not blocked by the ionotropic glutamate receptor antagonist kynurenic acid. nih.gov This finding suggests that the cardiovascular modulation by L-CSA in the NTS is mediated through metabotropic receptors, rather than ionotropic glutamate receptors. nih.gov
In the Periaqueductal Gray (PAG): The pressor response induced by L-CSA in the PAG is partially antagonized by (2S)-alpha-ethylglutamic acid (EGA), an antagonist for group II metabotropic glutamate receptors (mGluRs). nih.gov However, the effect was not blocked by antagonists for NMDA receptors or other mGluR antagonists. nih.gov This indicates that L-CSA contributes to cardiovascular modulation in the PAG, likely by stimulating group II mGluRs. nih.gov
The table below details the receptor systems implicated in the cardiovascular actions of L-CSA.
| Brain Region | Receptor System Implicated | Antagonist Effect | Reference |
| Nucleus Tractus Solitarius (NTS) | Metabotropic Receptors | Insensitive to Kynurenic Acid (Ionotropic Antagonist) | nih.gov |
| Periaqueductal Gray (PAG) | Group II Metabotropic Glutamate Receptors (mGluRs) | Partially antagonized by (2S)-alpha-ethylglutamic acid (Group II mGluR antagonist) | nih.gov |
Oxidative Stress and Redox Homeostasis
L-Cysteinesulfinic acid, an intermediate in the metabolism of the amino acid L-cysteine, plays a significant role in the context of oxidative stress and the maintenance of cellular redox balance. Its formation and subsequent metabolic fate are intricately linked to the cellular mechanisms that counteract oxidative damage.
The formation of L-cysteinesulfinic acid can serve as an indicator of oxidative stress. Cysteine residues within proteins are susceptible to oxidation, and L-cysteinesulfinic acid can be formed from the oxidation of L-cysteine by reactive oxygen species (ROS). caymanchem.com The conversion of cysteine to L-cysteinesulfinic acid within cysteine-containing peptide probes has been utilized as a method to detect and measure oxidative stress. caymanchem.com
Under conditions of oxidative stress, protein cysteine residues can undergo various degrees of oxidation. These states range from reversible forms like sulfenic acids to the generally irreversible sulfonic acid state. nih.gov Cysteine sulfinic acids represent an intermediate oxidation state. nih.gov While the oxidation to a sulfinic acid was once considered largely irreversible, it is now known that for certain proteins, such as some peroxiredoxins, this process can be reversed by the enzyme sulfiredoxin. nih.gov The presence of L-cysteinesulfinic acid, therefore, reflects an environment of heightened oxidative activity where cellular components are being modified by ROS.
L-Cysteinesulfinic acid is a pivotal intermediate in the metabolic pathway of L-cysteine, indirectly contributing to the cell's antioxidant defenses. wikipedia.orgcaldic.com The primary routes of intracellular L-cysteine metabolism lead to the synthesis of proteins, the powerful antioxidant glutathione (B108866) (GSH), hydrogen sulfide (B99878) (H2S), and taurine (B1682933). caldic.comnoaa.gov
The pathway to taurine proceeds through the oxidation of L-cysteine to L-cysteinesulfinic acid by the enzyme cysteine dioxygenase. wikipedia.orgcaldic.com Subsequently, L-cysteinesulfinic acid is decarboxylated by sulfinoalanine decarboxylase to produce hypotaurine (B1206854), which is then oxidized to form taurine. wikipedia.org Both hypotaurine and taurine are recognized for their antioxidant properties. Studies in rats have shown that a significant portion of metabolized L-cysteinesulfinate is converted to taurine. nih.gov
Furthermore, L-cysteine is a direct precursor for the synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant system. caldic.comnoaa.govnih.gov By being a key metabolite in the cysteine catabolic pathway, L-cysteinesulfinic acid helps regulate the flow of cysteine towards either taurine production or other metabolic fates, thereby indirectly influencing the availability of cysteine for GSH synthesis. caldic.com The balance in these pathways is crucial for maintaining cellular redox homeostasis.
Associations with Disease States and Metabolic Dysregulation
Alterations in the metabolism of L-cysteinesulfinic acid and related amino acids have been observed in several disease states, highlighting its potential role in pathophysiology.
Recent metabolomic studies have identified significant alterations in plasma amino acid profiles in patients with atrial fibrillation (AF), the most common type of cardiac arrhythmia. nih.gov In a study comparing AF patients to healthy controls, L-cysteine sulfinic acid monohydrate was one of several amino acids found to have stronger correlations with other amino acids in the AF group compared to the control group, suggesting a systemic metabolic disturbance. nih.gov
This research identified a number of amino acids whose levels were significantly different in AF patients and which demonstrated diagnostic potential. nih.gov The study suggests that analyzing plasma amino acid levels could be a valuable tool for predicting and diagnosing AF. nih.gov While several amino acids showed altered levels, the enhanced correlation network involving L-cysteine sulfinic acid monohydrate in AF patients points towards a widespread dysregulation of amino acid metabolism in this condition. nih.gov
| Amino Acid | Observation in Atrial Fibrillation | Potential Significance |
| L-Cysteine sulfinic acid monohydrate | Stronger correlation network with other amino acids in AF patients. nih.gov | Indicates a more interconnected and potentially dysregulated metabolic state. nih.gov |
| 4-hydroxypyrrolidine-2-carboxylic acid | Circulating levels gradually lowered with the persistence of AF. nih.gov | May indicate defective proline metabolism. nih.gov |
| D-allothreonine | Significantly altered levels. nih.gov | Potential diagnostic marker. nih.gov |
| L-lysine | Significantly altered levels. nih.gov | Potential diagnostic marker. nih.gov |
| L-threonine | Significantly altered levels. nih.gov | Potential diagnostic marker. nih.gov |
| L-methionine | Significantly altered levels. nih.gov | Potential diagnostic marker. nih.gov |
| L-isoleucine | Significantly altered levels. nih.gov | Potential diagnostic marker. nih.gov |
| L-leucine | Significantly altered levels. nih.gov | Potential diagnostic marker. nih.gov |
| Hypotaurine | Significantly altered levels. nih.gov | Potential diagnostic marker. nih.gov |
Data sourced from a study analyzing the metabolic profile of plasma amino acids in AF patients. nih.gov
Beyond its role in cardiovascular conditions, L-cysteinesulfinic acid is implicated in the function and pathology of the central nervous system (CNS). It is considered an excitatory amino acid and a potential neurotransmitter. nih.govnih.gov Research has shown that L-cysteinesulfinic acid acts as an agonist at certain metabotropic glutamate receptors in the rat hippocampus. nih.gov Furthermore, specific, high-affinity binding sites for L-cysteinesulfinic acid have been identified in the synaptic membranes of the rat cerebral cortex, distinct from those for glutamate, suggesting it may be an endogenous ligand for its own receptor. nih.gov
Its precursor, L-cysteine, has demonstrated neuroprotective effects in the context of early brain injury following subarachnoid hemorrhage, acting to reduce neuroinflammation, oxidative stress, and endoplasmic reticulum stress. nih.gov This highlights the importance of the cysteine metabolic pathway in neurological health. Additionally, metabolomic analysis of macrophages has revealed that cysteine-derived metabolites, including cysteine sulfinic acid, are significantly increased during an inflammatory response, suggesting its active involvement in immune and inflammatory processes that are common across many metabolic and neurological disorders. nih.gov
Advanced Methodologies for L Cysteinesulfinic Acid Research
Spectrophotometric and Chromatographic Quantification Techniques
Spectrophotometric and chromatographic methods are foundational in the analysis of amino acids and their derivatives. These techniques offer robust and reproducible means for the quantification of L-cysteinesulfinic acid.
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization for Biological Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone for amino acid analysis. For compounds that lack a strong chromophore, such as L-cysteinesulfinic acid, post-column derivatization is employed to enhance detection by UV-Vis or fluorescence detectors. nih.gov This process involves the chemical modification of the analyte after it has been separated on the HPLC column. researchgate.net
The classical method for amino acid analysis involves ion-exchange separation followed by post-column derivatization with ninhydrin. researchgate.net Ninhydrin reacts with primary amines to produce a deeply colored compound, known as Ruhemann's purple, which can be detected spectrophotometrically. researchgate.netpickeringlabs.com This method is known for its reproducibility and suitability for automation. researchgate.net For post-column derivatization to be effective, the reaction must be rapid and reproducible, and the reagents themselves should have minimal detector response to ensure a low background signal. pickeringlabs.com Elevated temperatures can be used to accelerate slow reactions. pickeringlabs.com
A specific HPLC-UV method has been developed for the determination of cysteine and related aminothiols in biological samples. researchgate.net This method utilizes 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) as a derivatizing agent, which reacts with both the amino and thiol groups to form stable cyclic dithiocarbamates that have strong UV absorption, allowing for their sensitive detection. researchgate.net
Table 1: Comparison of HPLC Post-Column Derivatization Reagents
| Reagent | Principle | Advantages | Considerations |
|---|---|---|---|
| Ninhydrin | Reacts with primary amines to form a colored product. researchgate.net | Well-established, reproducible, suitable for automation. researchgate.net | Low sensitivity, high instrument cost, time-consuming. researchgate.net |
| o-Phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol to form a fluorescent product. | High sensitivity, rapid reaction. | Unstable derivatives, does not react with secondary amines. |
| Fluorescamine | Reacts with primary amines to form a fluorescent product. | High sensitivity, rapid reaction. | Reagent is unstable in aqueous solutions. |
| 1,1'-thiocarbonyldiimidazole (TCDI) | Reacts with amino and thiol groups to form stable UV-absorbing derivatives. researchgate.net | Forms stable derivatives with intense UV absorption. researchgate.net | Specific to analytes containing both amino and thiol groups. |
Gas Chromatography/Mass Spectrometry (GC/MS) for Comprehensive Amino Acid Profiling
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. creative-proteomics.com Due to the polar and non-volatile nature of amino acids like L-cysteinesulfinic acid, derivatization is a mandatory step to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com Common derivatization methods for GC analysis of amino acids include silylation, acylation, and esterification. creative-proteomics.com
Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a frequently used technique. creative-proteomics.comsigmaaldrich.com MTBSTFA is often preferred as it forms tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com
The derivatization process involves replacing the active hydrogens on the carboxyl, amino, and sulfinic acid groups of L-cysteinesulfinic acid with nonpolar moieties. sigmaaldrich.com Following derivatization, the sample is injected into the GC, where the derivatives are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. creative-proteomics.com The electron impact (EI) mass spectra of TBDMS derivatives typically show characteristic fragmentation patterns, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which aids in their identification. sigmaaldrich.com
Table 2: GC/MS Derivatization and Analysis Parameters for Amino Acids
| Parameter | Description |
|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in acetonitrile. sigmaaldrich.com |
| Reaction Conditions | Heating at 100 °C for a specified duration (e.g., 4 hours). sigmaaldrich.com |
| GC Column | A non-polar capillary column, such as an SLB™-5ms. sigmaaldrich.com |
| Ionization Mode | Electron Impact (EI). sigmaaldrich.com |
| Mass Analyzer | Quadrupole or Ion Trap. |
| Characteristic Fragments (TBDMS) | M-15 (loss of CH₃), M-57 (loss of C₄H₉). sigmaaldrich.com |
Fluorescence Measurement Techniques for Cysteine Oxidation and L-Cysteinesulfinic Acid Formation
Fluorescence-based methods offer high sensitivity for detecting the formation of L-cysteinesulfinic acid from cysteine oxidation. One innovative approach involves the design of a peptide that exhibits enhanced terbium (Tb³⁺) luminescence upon the oxidation of a strategically placed cysteine residue to its sulfinic acid form. nih.gov In its reduced thiol state, the peptide binds Tb³⁺ poorly, resulting in weak fluorescence. nih.gov However, when oxidized to the sulfinic acid, the peptide's affinity for Tb³⁺ increases significantly, leading to a strong luminescent signal. nih.gov This method provides a specific and sensitive tool for detecting cysteine oxidation in vitro. nih.gov
Another strategy involves the derivatization of cysteine and its oxidized forms to produce highly fluorescent products. Cysteine and cystine themselves have low fluorescence with the common o-phthaldialdehyde/2-mercaptoethanol (OPA/2-ME) reagent. researchgate.net To overcome this, cysteine and cystine can be oxidized to cysteic acid using performic acid, or reduced and then reacted with 1,3-propane sultone to form S-3-sulfopropylcysteine. researchgate.net Both cysteic acid and S-3-sulfopropylcysteine form highly fluorescent adducts with OPA/2-ME, enabling sensitive quantification at the picomole level. researchgate.net
Furthermore, quantum dots (QDs) have been utilized for the sensitive detection of L-cysteine. A method based on the fluorescence enhancement of mercaptoacetic acid-capped CdSe/ZnS quantum dots has been developed, offering a limit of detection in the nanomolar range. nih.gov While this method is for L-cysteine, similar principles could potentially be adapted for the detection of its oxidation products.
Electrochemical and Mass Spectrometry Approaches
The combination of electrochemical techniques with mass spectrometry provides powerful tools for the analysis of redox-active compounds and their oxidation products, including L-cysteinesulfinic acid.
Hyphenated Electrochemistry-Mass Spectrometry (EC-MS) for Oxidation Product Analysis
Hyphenated techniques, which couple a separation or reaction method with a detection method, are ideal for the analysis of complex mixtures. nih.gov Electrochemistry-Mass Spectrometry (EC-MS) is a powerful hyphenated technique that allows for the online generation and identification of oxidation products. In this setup, an electrochemical cell is coupled directly to the ion source of a mass spectrometer.
As a sample containing cysteine flows through the electrochemical cell, a specific potential is applied to the working electrode, causing the oxidation of cysteine to various products, including L-cysteinesulfinic acid. The effluent from the EC cell is then immediately introduced into the mass spectrometer, which separates the ions based on their mass-to-charge ratio, allowing for the identification of the electrochemically generated species. This technique is particularly valuable for studying the mechanisms of cysteine oxidation and characterizing transient intermediates.
While direct application of EC-MS to L-cysteinesulfinic acid is not extensively documented in the provided search results, the principles of LC-MS, a similar hyphenated technique, demonstrate its utility in identifying minor components and degradation products in complex samples without the need for extensive purification. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Separation and Identification
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique that combines the high resolving power of capillary electrophoresis with the sensitive and specific detection capabilities of mass spectrometry. wikipedia.org This makes it particularly well-suited for the analysis of charged, polar molecules like amino acids and their derivatives in complex biological matrices. bohrium.com CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte solution under the influence of a high electric field. wikipedia.org
CE-MS offers several advantages for the analysis of L-cysteinesulfinic acid, including high separation efficiency, short analysis times, and the requirement for only very small sample volumes (in the nanoliter range). wikipedia.orgopenchemicalengineeringjournal.com The technique is capable of separating isobaric compounds (molecules with the same nominal mass) and can be used for the analysis of post-translational modifications of amino acids, such as sulfation. nih.gov The coupling of CE to MS is most commonly achieved through an electrospray ionization (ESI) interface. nih.gov The development of CE-MS has made it a powerful tool for proteomics and the quantitative analysis of biomolecules. wikipedia.orgnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| L-Cysteinesulfinic acid |
| L-Cysteine |
| Cysteic acid |
| Ninhydrin |
| o-Phthalaldehyde |
| Fluorescamine |
| 1,1'-thiocarbonyldiimidazole |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide |
| Terbium |
| 2-mercaptoethanol |
| 1,3-propane sultone |
| S-3-sulfopropylcysteine |
| Performic acid |
| Acetonitrile |
| Formic acid |
| Ammonium acetate |
Radiotracer Techniques for In Vivo Metabolic Flux and Pathway Evaluation
Radiotracer techniques are fundamental in evaluating metabolic flux and elucidating the pathways involving L-cysteinesulfinic acid in vivo. These methods provide a dynamic view of the metabolic fate of precursor compounds by tracking the incorporation of a radioactive isotope into various metabolites over time.
A common approach for studying the biosynthesis of L-cysteinesulfinic acid involves the use of [³⁵S]cysteine. nih.gov This radiolabeled form of cysteine allows researchers to trace the sulfur atom as it is metabolized. In these experiments, [³⁵S]cysteine is introduced into a biological system, such as isolated cells or a whole organism. nih.govnih.gov The subsequent formation of radiolabeled L-cysteinesulfinic acid and other metabolites is then quantified.
A critical step in this methodology is ensuring the purity of the radiotracer, as [³⁵S]cysteine can spontaneously oxidize to L-cysteinesulfinic acid and L-cysteic acid. nih.gov Purification can be achieved using techniques like Dowex 1-X8 column chromatography to remove these oxidized impurities before use. nih.gov After the experimental incubation, reaction mixtures are stopped, typically with an acid like sulfosalicylic acid, and the proteins are pelleted via centrifugation. nih.gov The resulting supernatant, containing the metabolites of interest, is then analyzed. Product formation is measured by separating the metabolites using High-Performance Liquid Chromatography (HPLC) and quantifying the radioactivity in the collected fractions with a scintillation counter. nih.gov This allows for the calculation of the specific radioactivity and the rate of conversion, providing a quantitative measure of the metabolic flux through the pathway.
| Step | Description | Rationale/Reagents |
|---|---|---|
| 1. Tracer Purification | Removal of oxidized impurities from [³⁵S]cysteine. | Dowex 1-X8 column (acetate form). nih.gov |
| 2. Incubation | Introduction of [³⁵S]cysteine into the biological system. | Typically performed at 37 °C. nih.gov |
| 3. Reaction Termination | Stopping the enzymatic reaction to capture a metabolic snapshot. | Addition of 5% (w/v) sulfosalicylic acid. nih.gov |
| 4. Sample Preparation | Separation of proteins from small molecule metabolites. | Centrifugation at ~16,000 x g. nih.gov |
| 5. Product Analysis | Separation and quantification of radiolabeled products. | HPLC followed by scintillation counting. nih.gov |
Immunochemical Methods for Quantification of Associated Enzymes (e.g., Cysteine Dioxygenase)
Immunochemical methods are essential for quantifying the amount of specific enzymes involved in L-cysteinesulfinic acid metabolism, such as Cysteine Dioxygenase (CDO). CDO is the iron-dependent enzyme that catalyzes the oxidation of L-cysteine to produce L-cysteinesulfinic acid. nih.govwikipedia.org Quantifying the level of this enzyme is crucial for understanding the regulation of this metabolic pathway.
Immunoblotting, or Western blotting, is a widely used immunochemical technique for this purpose. nih.gov This method allows for the measurement of the relative abundance of CDO protein in a given sample, such as a cell or tissue lysate. The procedure involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then using a primary antibody that specifically binds to CDO. A secondary antibody, which is conjugated to a detection enzyme or fluorophore, is then used to recognize the primary antibody, generating a signal that can be quantified.
The amount of CDO protein can then be correlated with the enzyme's activity, which is often measured in parallel. nih.gov CDO activity assays typically measure the formation of L-cysteinesulfinic acid from L-cysteine. nih.gov Combining the quantification of enzyme abundance via immunoblotting with activity measurements provides a comprehensive understanding of the enzymatic regulation under different physiological or experimental conditions.
| Step | Description |
|---|---|
| 1. Sample Preparation | Extraction of proteins from cells or tissues. |
| 2. Gel Electrophoresis | Separation of proteins based on molecular weight (e.g., SDS-PAGE). |
| 3. Protein Transfer | Transfer of separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). |
| 4. Blocking | Incubation with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. |
| 5. Antibody Incubation | Incubation with a primary antibody specific to Cysteine Dioxygenase, followed by a labeled secondary antibody. |
| 6. Detection | Signal detection and quantification using chemiluminescence or fluorescence imaging systems. |
Experimental Models and in Vitro/in Vivo Research Paradigms
Cellular Models for Receptor Pharmacology and Signal Transduction Studies (e.g., CHO cells, RGT cell lines)
Cellular models are fundamental for dissecting the specific receptor interactions and downstream signaling cascades activated by L-Cysteinesulfinic acid. Chinese Hamster Ovary (CHO) cells and clonal RGT cell lines, which can be engineered to express specific receptor subtypes, have been instrumental in this regard. caymanchem.comhellobio.comnih.gov
Studies using CHO cells have demonstrated that L-CSA is an agonist for multiple mGluRs. caymanchem.com In CHO cells expressing group I mGluRs (mGluR1 and mGluR5) or the group III mGluR8, L-CSA stimulates an increase in intracellular inositol (B14025) phosphate (B84403) levels. caymanchem.com Conversely, in CHO cells expressing group II mGluRs (mGluR2 and mGluR6), it inhibits forskolin-induced cyclic AMP (cAMP) production. caymanchem.com This dual action highlights its complex role in modulating excitatory neurotransmission.
Similarly, research on clonal RGT cell lines transfected with human mGluR1α and mGluR5a confirmed that L-CSA acts as a full agonist, stimulating phosphoinositide (PI) hydrolysis. hellobio.comnih.gov These cellular systems allow for a detailed pharmacological characterization, including the determination of potency and efficacy at specific receptor subtypes, in a controlled environment free from the complexities of native neuronal circuits. caymanchem.comnih.gov
| Cell Line | Receptor Subtype Expressed | Effect | Potency (EC50 / pEC50) | Source |
|---|---|---|---|---|
| CHO | mGluR1 | Increase in inositol phosphate | EC50: 120 μM / pEC50: 3.92 | caymanchem.cominvivochem.commedchemexpress.com |
| CHO | mGluR2 | Inhibition of forskolin-induced cAMP production | EC50: 100 μM / pEC50: 3.9 | caymanchem.cominvivochem.commedchemexpress.com |
| Hamster Kidney Cells | mGluR4 | Inhibition of forskolin-induced cAMP production | EC50: 2,000 μM / pEC50: 2.7 | caymanchem.cominvivochem.commedchemexpress.com |
| CHO | mGluR5 | Increase in inositol phosphate | EC50: 30 μM / pEC50: 4.6 | caymanchem.cominvivochem.commedchemexpress.com |
| CHO | mGluR6 | Inhibition of forskolin-induced cAMP production | EC50: 100 μM / pEC50: 4.0 | caymanchem.cominvivochem.commedchemexpress.com |
| CHO | mGluR8 | Increase in inositol phosphate | pEC50: 3.94 | invivochem.commedchemexpress.com |
| RGT | mGluR1α | Stimulation of PI hydrolysis | Full agonist effect | hellobio.comnih.gov |
| RGT | mGluR5a | Stimulation of PI hydrolysis | Full agonist effect | hellobio.comnih.gov |
Ex Vivo Tissue Preparations (e.g., Hippocampal Slices) for Neurochemical and Receptor Response Characterization
Ex vivo hippocampal slices from rats provide a more physiologically relevant model, preserving the intricate cytoarchitecture and synaptic circuits of this brain region. nih.govnih.govnih.gov Research using this paradigm has revealed novel aspects of L-CSA's neurochemical activity that differ from those of other endogenous excitatory amino acids like L-glutamate. nih.gov
In adult rat hippocampal slices, L-CSA elicits a dose-dependent increase in cAMP accumulation, an effect not blocked by ionotropic glutamate (B1630785) receptor antagonists. nih.gov This suggests the involvement of a metabotropic receptor. nih.gov Further studies demonstrated that L-CSA activates a receptor coupled to the stimulation of phospholipase D (PLD) activity. invivochem.commedchemexpress.comnih.gov Notably, at concentrations where L-CSA significantly increases PLD activity, other endogenous excitatory amino acids such as L-glutamate, L-aspartate, and L-homocysteic acid have no effect. invivochem.commedchemexpress.comnih.gov The estimated EC₅₀ for this PLD response in rat hippocampal slices is approximately 500 μM. invivochem.commedchemexpress.com This response is not significantly diminished by tetrodotoxin, indicating it is independent of L-CSA-induced increases in neuronal firing. invivochem.commedchemexpress.com These findings suggest that L-CSA may be the primary endogenous agonist for a distinct, glutamate-insensitive metabotropic receptor coupled to PLD. nih.gov
| Parameter Measured | Effect of L-CSA | Key Findings | Source |
|---|---|---|---|
| cAMP Accumulation | Dose-dependent increase | Response is not blocked by ionotropic glutamate receptor antagonists, suggesting a metabotropic receptor action. | nih.gov |
| Phospholipase D (PLD) Activity | Significant, dose-dependent increase | L-glutamate, L-aspartate, and L-HCA are ineffective at similar concentrations. The response has an estimated EC50 of 500 μM. | invivochem.commedchemexpress.comnih.gov |
| Receptor Specificity | Activates a glutamate-insensitive receptor | Suggests the existence of a novel metabotropic receptor for which L-CSA is a primary agonist. | nih.gov |
Animal Models for Physiological and Behavioral Investigations (e.g., Rat and Mouse Studies)
In vivo animal models, primarily involving rats and mice, are essential for understanding the physiological and potential behavioral consequences of L-CSA activity within specific brain circuits. caymanchem.comnih.gov These studies typically involve the microinjection of L-CSA into targeted brain regions to observe systemic effects.
Research in rats has demonstrated that L-CSA plays a role in cardiovascular regulation. caymanchem.comnih.gov When microinjected into the nucleus tractus solitarius (NTS) of rats, L-CSA (1 mM) leads to a decrease in both mean arterial blood pressure and heart rate. caymanchem.com In contrast, when administered to a different brain region, the periaqueductal gray (PAG), L-CSA induces an increase in mean blood pressure. nih.gov This indicates that the physiological outcome of L-CSA receptor activation is highly dependent on the specific neural circuitry involved.
Studies in genetically modified mice, such as those lacking the excitatory amino acid carrier 1 (EAAC1), have also provided insights. nih.gov Since EAAC1 is responsible for transporting both glutamate and cysteine, these models are valuable for exploring the consequences of altered cysteine metabolism and the roles of its derivatives, although direct studies with L-CSA monohydrate in these specific models are less detailed. nih.gov
Genetic and Pharmacological Manipulations for Pathway Elucidation and Functional Analysis
To elucidate the specific pathways through which L-Cysteinesulfinic acid exerts its effects, researchers employ genetic and pharmacological tools. nih.govnih.gov Pharmacological manipulation involves the use of specific receptor antagonists to block the effects of L-CSA, thereby identifying the receptor mediating the response.
For instance, the pressor effect of L-CSA in the periaqueductal gray of rats was found to be partially antagonized by (2S)-alpha-ethylglutamic acid, an antagonist for group II mGluRs. nih.gov However, antagonists for NMDA receptors (DL-AP5) or other mGluRs ((+)-MCPG, UPF523, (RS)-alpha-methylserine-O-phosphate) had no effect, suggesting a specific, though perhaps novel, mGluR is involved in this particular cardiovascular response. nih.gov Similarly, in hippocampal slice preparations, the L-CSA-induced PLD response was not blocked by the broad-spectrum mGluR antagonist (RS)-alpha-methyl-4-carboxyphenylglycine. nih.gov
Genetic manipulation, such as the use of knockout mice, offers another powerful approach. Studies on EAAC1 knockout mice (EAAC1-/-), which have altered cysteine transport, show severe depressive-like behaviors. nih.gov While these studies focus on the precursor N-acetylcysteine, they highlight the critical role of the cysteine pathway in neurological function and provide a framework for future investigations into how L-CSA, a direct metabolite, might be involved in both normal physiology and pathological states. nih.gov
Interdisciplinary Research Perspectives on L Cysteinesulfinic Acid
Environmental Biogeochemistry: Photomineralization Mechanisms of Dissolved Organic Sulfur and Role as a Model Compound
L-Cysteinesulfinic acid serves as a crucial model compound for studying the photomineralization of dissolved organic sulfur (DOS) in aquatic environments. bohrium.comacs.orgnih.govethz.chresearchgate.net The photodegradation of DOS is a significant source of sulfate (B86663) in surface waters. acs.org Research has focused on the triplet-sensitized photodegradation of L-cysteinesulfinic acid to understand the chemical pathways leading to sulfate formation. acs.orgnih.gov
Studies have shown that triplet sensitizers, which are excited states of other organic molecules, can oxidize L-cysteinesulfinic acid. acs.orgnih.govresearchgate.net This process involves the transfer of an electron from the sulfur atom of the sulfinate group. acs.orgnih.govresearchgate.net The resulting radical is unstable and breaks down, leading to the formation of sulfur dioxide (SO₂). acs.orgnih.govresearchgate.net This SO₂ then reacts with water to form sulfite (B76179) or bisulfite. acs.orgnih.gov In the presence of triplet sensitizers and oxygen, sulfite/bisulfite is further oxidized to sulfate. acs.orgnih.govresearchgate.net
This reaction sequence is believed to be a general mechanism for the photochemical production of sulfate from a variety of dissolved organic sulfur compounds, not just L-cysteinesulfinic acid. acs.orgnih.gov These mechanistic studies also suggest that amino acids, in general, can be photochemical precursors of other important environmental molecules like carbon dioxide, ammonia, and acetaldehyde. bohrium.comnih.govethz.ch
Table 1: Key Findings in the Photomineralization of L-Cysteinesulfinic Acid
| Finding | Description |
| Role of Triplet Sensitizers | Act as one-electron oxidants on the sulfinate sulfur lone pair. acs.orgnih.govresearchgate.net |
| Intermediate Formation | The initial oxidation leads to a radical that undergoes C-S bond fragmentation to form sulfur dioxide (SO₂). acs.orgnih.govresearchgate.net |
| Hydration and Further Oxidation | SO₂ becomes hydrated to sulfite/bisulfite, which is then oxidized to sulfate in the presence of triplet sensitizers and oxygen. acs.orgnih.govresearchgate.net |
| General Applicability | The reaction sequence is proposed as a general mechanism for sulfate photoproduction from dissolved organic sulfur. acs.orgnih.gov |
| Byproduct Formation | The process can also lead to the formation of CO₂, ammonia, and acetaldehyde. bohrium.comnih.govethz.ch |
Food Science and Biotechnology: Research on Antioxidant Properties and Shelf-Life Enhancement
In the realm of food science and biotechnology, the parent compound L-cysteine is recognized for its antioxidant properties and its ability to extend the shelf-life of food products. mdpi.comfoodstandards.gov.au L-cysteine is used to prevent enzymatic browning in fresh-cut fruits and vegetables, such as avocados, bananas, and root vegetables. foodstandards.gov.au This is achieved by dipping the cut produce in a solution containing L-cysteine. foodstandards.gov.au
Research on fresh-cut Changgen mushrooms has demonstrated that treatment with L-cysteine can mitigate the rise in malondialdehyde (MDA) levels, which is an indicator of lipid peroxidation. mdpi.com It also helps in regulating the metabolism of reactive oxygen species (ROS) by influencing the activity of antioxidant enzymes. mdpi.com
While direct research on L-cysteinesulfinic acid monohydrate for these applications is less common, its formation from the oxidation of L-cysteine is a relevant consideration. caymanchem.com The antioxidant mechanism of N-acetylcysteine (NAC), a related compound, involves its conversion to cysteine and subsequent production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which are potent antioxidants. nih.gov This suggests that the antioxidant activity of cysteine derivatives is linked to their sulfur chemistry.
Table 2: Effects of L-Cysteine Treatment on Fresh-Cut Changgen Mushrooms
| Parameter | Effect of L-Cysteine Treatment |
| Malondialdehyde (MDA) Levels | Significantly mitigated the rise in MDA levels. mdpi.com |
| Reactive Oxygen Species (ROS) Metabolism | Showed a significantly lower superoxide (B77818) anion (O₂⁻) production rate and a decline in hydrogen peroxide (H₂O₂) content compared to the control group. mdpi.com |
| Antioxidant Capacity | Maintained a higher level of soluble protein content. mdpi.com |
Nutritional Science: Investigative Roles as a Required or Conditional Nutrient
In nutritional science, the focus is primarily on L-cysteine and its precursor, L-cystine. L-cysteine is considered a semi-essential or conditionally essential amino acid. nih.gov This means that while the body can typically synthesize it from other amino acids like methionine and serine, under certain conditions such as rapid growth, critical illness, or in preterm infants, the body's own production may not be sufficient to meet its needs. nih.govresearchgate.netnih.gov
L-cysteinesulfinic acid is an intermediate in the metabolic pathway of L-cysteine. wikipedia.org Cysteine is oxidized by the enzyme cysteine dioxygenase to form L-cysteinesulfinic acid. wikipedia.org This compound is then further metabolized to produce other important molecules, including hypotaurine (B1206854) and taurine (B1682933). wikipedia.org
Research has explored the possibility of L-cysteine being a conditionally essential amino acid in low-birth-weight preterm infants due to their biochemical immaturity. researchgate.netnih.gov However, studies have indicated that for preterm infants born at 32-34 weeks of gestation, endogenous synthesis of cysteine appears to be adequate, provided there is a sufficient supply of methionine. researchgate.netnih.gov L-cysteine and its derivatives are crucial for the synthesis of glutathione (B108866), a major endogenous antioxidant. nih.govnih.gov
Future Directions and Unaddressed Research Questions
Elucidation of Novel L-Cysteinesulfinic Acid Receptors and Their Downstream Signaling Pathways
While L-cysteinesulfinic acid is known to act as an agonist at several metabotropic glutamate (B1630785) receptors (mGluRs), evidence suggests the existence of receptors for which it is the primary endogenous ligand. nih.govmedchemexpress.com A key unaddressed question is the definitive identification and characterization of these novel receptors.
Research has identified a receptor in the adult rat hippocampus that is activated by L-cysteinesulfinic acid but is insensitive to glutamate. nih.gov This receptor is coupled to the stimulation of phospholipase D (PLD) activity, a signaling pathway distinct from the typical phosphoinositide hydrolysis or cAMP modulation associated with many mGluRs that L-cysteinesulfinic acid also activates. nih.govmedchemexpress.com The agonist profile of this PLD-coupled receptor differs from any single known mGluR, and its activity is not blocked by common mGluR antagonists, suggesting it may represent a new receptor class. nih.gov
Future research must focus on:
Molecular Identification: Utilizing modern genetic and proteomic techniques to isolate and sequence this putative novel receptor.
Signal Transduction Mapping: Once identified, the complete downstream signaling cascade of the PLD-coupled receptor needs to be mapped. This includes identifying the specific PLD isoforms activated and the subsequent second messengers and protein kinases involved.
Neurophysiological Role: Investigating the specific contribution of this novel receptor to synaptic transmission and plasticity in the hippocampus and other brain regions, separate from the effects mediated by mGluRs. nih.gov
Comprehensive Mapping of L-Cysteinesulfinic Acid Metabolic Networks and Their Crosstalk
L-cysteinesulfinic acid is a key node in cellular metabolism, primarily formed from the oxidation of L-cysteine by the enzyme cysteine dioxygenase and serving as a precursor to taurine (B1682933). wikipedia.org Beyond this primary pathway, L-cysteine residues in proteins can be oxidized to form protein-cysteinesulfinic acid, a post-translational modification involved in redox signaling. researchgate.net This modification was once considered largely irreversible, but the discovery of the enzyme sulfiredoxin (Srx), which reduces protein-cysteinesulfinic acid back to a functional state, has opened up a new dimension of redox regulation. wikipedia.orgnih.gov
A significant gap in current knowledge is the full extent of the "sulfinome"—the complete set of proteins regulated by this modification. While peroxiredoxins (Prxs) are the most well-known substrates for Srx, recent chemical proteomics work has vastly expanded this list, identifying dozens of new potential substrates. atlasgeneticsoncology.org
Future research priorities include:
Validating New Substrates: Systematically validating the newly identified substrates of sulfiredoxin to confirm the functional relevance of their reduction.
Mapping Crosstalk: Investigating the crosstalk between S-sulfinylation and other post-translational modifications, such as phosphorylation, S-nitrosylation, and ubiquitination, to understand how these systems are integrated to control protein function. nih.gov
Subcellular Specificity: Exploring the metabolic pathways and regulatory enzymes in different subcellular compartments, such as the mitochondria, where sulfiredoxin has been observed to translocate under conditions of severe oxidative stress. atlasgeneticsoncology.org
Advanced Structural Biology of L-Cysteinesulfinic Acid-Interacting Proteins and Enzymes
Understanding the function of L-cysteinesulfinic acid-interacting proteins at a molecular level requires high-resolution structural information. The crystal structure of human sulfiredoxin, both alone and in complex with its substrate, peroxiredoxin I, has provided foundational insights into the repair mechanism of hyperoxidized proteins. nih.govrcsb.org These studies revealed a unique ATP-binding motif in sulfiredoxin and the significant conformational rearrangements required for it to access the buried sulfinic acid moiety in its substrate. nih.govrcsb.org
However, the structural basis for sulfiredoxin's interaction with its newly discovered substrates remains unknown. Furthermore, the structure of the novel PLD-coupled L-cysteinesulfinic acid receptor has not yet been determined.
Key future directions in structural biology are:
Srx-Substrate Complexes: Utilizing techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography to solve the structures of sulfiredoxin in complex with its non-peroxiredoxin substrates. This will reveal if a common "embrace" is used for repair, as seen with peroxiredoxin, or if diverse binding modes exist. nih.gov
Receptor Structure Determination: Determining the high-resolution structure of the novel L-cysteinesulfinic acid receptor to understand the architecture of its ligand-binding pocket and the mechanism of its activation.
Computational Modeling: Employing protein-protein docking and molecular dynamics simulations to predict and analyze the interactions between sulfiredoxin and its various substrates, guiding further experimental validation. nih.gov
Development of Highly Selective Pharmacological Tools to Differentiate L-Cysteinesulfinic Acid Receptor Subtypes
A major challenge in studying the physiological effects of L-cysteinesulfinic acid is the lack of selective pharmacological tools. The compound acts as an agonist at multiple mGluR subtypes (including mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8) and potentially at a distinct, novel receptor. medchemexpress.comcaymanchem.com This promiscuity makes it difficult to attribute a specific physiological response to a single receptor target.
The development of highly selective agonists, antagonists, and allosteric modulators is crucial for dissecting the specific roles of each receptor subtype in the complex signaling network of L-cysteinesulfinic acid.
Future research should focus on:
High-Throughput Screening: Screening compound libraries against the novel L-cysteinesulfinic acid receptor (once identified) and the various mGluR subtypes to identify selective ligands.
Structure-Based Drug Design: Using the solved structures of the receptor binding pockets to rationally design molecules that can differentiate between the subtypes.
Pharmacological Probes: Creating chemical probes, such as fluorescently-tagged or photo-affinity ligands, based on selective molecules to visualize receptor localization and track their activity in real-time within cells and tissues. nih.gov
The table below summarizes the known receptor interactions of L-cysteinesulfinic acid, highlighting the need for tools that can differentiate these targets.
| Receptor Target | Cell Type / System | Downstream Effect | EC₅₀ / pEC₅₀ | Reference(s) |
| Novel Receptor | Rat Hippocampus | Stimulation of Phospholipase D (PLD) | - | nih.gov |
| mGluR1 | CHO cells | Inositol (B14025) Phosphate (B84403) Increase | 120 µM | caymanchem.com |
| mGluR5 | CHO cells | Inositol Phosphate Increase | 30 µM | caymanchem.com |
| mGluR8 | CHO cells | Inositol Phosphate Increase | 110 µM | caymanchem.com |
| mGluR2 | CHO cells | Inhibition of cAMP Production | 100 µM | caymanchem.com |
| mGluR4 | Hamster Kidney Cells | Inhibition of cAMP Production | 2000 µM | caymanchem.com |
| mGluR6 | CHO cells | Inhibition of cAMP Production | 100 µM | caymanchem.com |
EC₅₀: Half maximal effective concentration. Data derived from studies on recombinantly expressed receptors.
Exploration of L-Cysteinesulfinic Acid's Role in Broader Physiological Systems and Disease Mechanisms
The implications of L-cysteinesulfinic acid signaling and metabolism extend across multiple physiological systems, and their dysregulation is implicated in numerous diseases. The enzyme that reduces protein-cysteinesulfinic acid, sulfiredoxin, is linked to the pathogenesis of cancer, inflammation, and cardiovascular and neurological diseases. atlasgeneticsoncology.orgnih.gov Furthermore, direct injection of L-cysteinesulfinic acid into the nucleus tractus solitarius of the rat brain affects cardiovascular parameters, such as blood pressure and heart rate. caymanchem.com
There remain significant unaddressed questions regarding the compound's role in health and disease. Future research should be directed towards a broader exploration of its systemic effects.
Key areas for investigation include:
Neurological Disorders: Investigating the link between the L-cysteinesulfinic acid system and neurodegenerative diseases like Parkinson's, particularly concerning the oxidation state of proteins such as DJ-1. theclinivex.com
Cancer Biology: Elucidating the precise role of the sulfiredoxin-peroxiredoxin axis in promoting tumorigenesis and cancer progression, and exploring sulfiredoxin as a potential therapeutic target. atlasgeneticsoncology.org
Cardiovascular and Immune Regulation: Defining the mechanisms by which L-cysteinesulfinic acid modulates cardiovascular function and its contribution to inflammatory responses and endotoxic shock. atlasgeneticsoncology.orgcaymanchem.com
Plant and Environmental Stress: Expanding research into other organisms, such as plants, where protein sulfinylation is emerging as a key signaling mechanism in response to environmental stress. researchgate.net
Q & A
Q. What experimental approaches are used to determine the agonist activity of L-Cysteinesulfinic acid monohydrate (L-CSA) on metabotropic glutamate receptors (mGluRs)?
To assess L-CSA’s agonist activity, researchers commonly employ calcium mobilization assays or cAMP inhibition assays in transfected cell lines expressing specific mGluR subtypes. For example, pEC50 values (negative logarithm of the half-maximal effective concentration) are calculated using dose-response curves. L-CSA exhibits subtype-specific potency, with pEC50 values ranging from 2.7 (mGluR4) to 4.6 (mGluR5) . Key Considerations :
Q. Table 1: L-CSA’s pEC50 Values Across mGluR Subtypes
| mGluR Subtype | pEC50 |
|---|---|
| mGluR1 | 3.92 |
| mGluR2 | 3.9 |
| mGluR5 | 4.6 |
| mGluR4 | 2.7 |
| mGluR6 | 4.0 |
| mGluR8 | 3.94 |
| Source: |
Q. How does L-CSA’s role as a PLD-coupled receptor agonist influence experimental design in neuropharmacology?
L-CSA activates phospholipase D (PLD)-coupled receptors, leading to downstream lipid signaling. To study this:
- Use radiolabeled phospholipid substrates (e.g., [³H]phosphatidylcholine) to quantify PLD activity in cell lysates.
- Pair L-CSA with PLD inhibitors (e.g., FIPI) to confirm pathway specificity .
Data Interpretation Tip : Cross-validate results with mGluR-negative cell lines to distinguish PLD activation from mGluR-mediated effects.
Advanced Research Questions
Q. How can researchers reconcile the differential pEC50 values of L-CSA across mGluR subtypes in experimental models?
The variability in pEC50 values reflects differences in receptor coupling efficiency and tissue-specific expression. Strategies include:
- Receptor Trafficking Studies : Use confocal microscopy to assess surface expression of mGluRs in heterologous systems.
- Allosteric Modulator Co-application : Test L-CSA in the presence of positive/negative allosteric modulators (e.g., JNJ-40411813 for mGluR2 ) to evaluate synergy or antagonism.
Critical Analysis : Compare L-CSA’s potency with endogenous glutamate (EC50 ~1–10 μM for mGluRs) to contextualize its efficacy .
Q. What methodological challenges arise when studying L-CSA’s stability in aqueous solutions, and how can they be addressed?
L-CSA’s monohydrate form is hygroscopic and prone to oxidation. Best practices include:
- Storage : Keep lyophilized powder at -20°C under inert gas (argon). Prepare fresh solutions in deoxygenated buffers (e.g., PBS with 1 mM EDTA).
- Purity Verification : Use HPLC with UV detection (λ = 214 nm) to monitor degradation products like cysteic acid .
Experimental Note : Pre-treat solutions with antioxidants (e.g., ascorbic acid) for long-term stability in cell-based assays .
Q. How does L-CSA’s selectivity profile compare to other mGluR modulators, and what are the implications for receptor subtype studies?
Unlike L-CSA’s broad mGluR agonism, selective modulators like Basimglurant (mGluR5 NAM, Kd = 1.1 nM ) or JNJ-40411813 (mGluR2 PAM, EC50 = 147 nM ) target specific subtypes.
Q. Table 2: Comparison of L-CSA with Selective mGluR Modulators
Q. What strategies are recommended for resolving contradictions in L-CSA’s reported effects across different experimental systems?
Discrepancies may arise from differences in cell type, receptor density, or assay conditions. Mitigation approaches:
- Standardized Protocols : Adopt guidelines from Beilstein Journal of Organic Chemistry for detailed method reporting (e.g., buffer composition, transfection ratios) .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., electrophysiology for functional validation of calcium imaging results).
Methodological Best Practices
Q. How should researchers document the use of L-CSA in publications to ensure reproducibility?
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry ):
- Experimental Section : Include synthesis details (if applicable), purity (≥95% by HPLC), and storage conditions.
- Supporting Information : Provide raw dose-response data, solvent preparation protocols, and antagonist co-treatment results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
